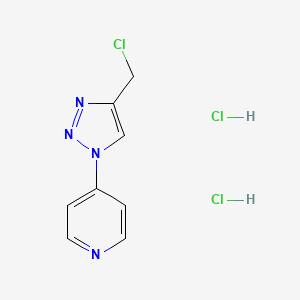
4-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride
Overview
Description
4-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C8H9Cl3N4 and its molecular weight is 267.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with a chloromethyl group and a 1,2,3-triazole moiety, which is known for its biological relevance.
- Molecular Formula : C8H6Cl2N4
- Molecular Weight : 219.06 g/mol
- IUPAC Name : 2-chloro-3-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]pyridine
Biological Activity Overview
Research has highlighted various biological activities associated with this compound, including:
- Antifungal Activity : Triazole derivatives are recognized for their ability to inhibit ergosterol synthesis in fungal cell membranes, making them effective antifungal agents.
- Antibacterial Properties : The compound has shown potential in inhibiting bacterial growth through various mechanisms, including enzyme inhibition.
- Anticancer Effects : Preliminary studies indicate that triazole derivatives can exert antiproliferative effects on cancer cell lines by inducing apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its structural features:
- The triazole ring is known to interact with biological targets such as enzymes and receptors.
- The chloromethyl group enhances reactivity and facilitates interactions with cellular components.
Antifungal Studies
A study demonstrated that triazole derivatives, including those similar to this compound, exhibited potent antifungal activity against various strains. The mechanism involved the inhibition of ergosterol biosynthesis.
Anticancer Evaluation
In vitro studies have evaluated the anticancer potential of triazole derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated significant antiproliferative activity with IC50 values suggesting effective growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | A549 | 20.5 |
| This compound | SW480 | 18.0 |
Antibacterial Activity
Another research highlighted the antibacterial efficacy of compounds related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| E. coli | <0.125 |
| S. aureus | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
Properties
IUPAC Name |
4-[4-(chloromethyl)triazol-1-yl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.2ClH/c9-5-7-6-13(12-11-7)8-1-3-10-4-2-8;;/h1-4,6H,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYXTRNKKZUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















